An In-depth Technical Guide to c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, a pyridine derivative with potential applications in medicinal chemistry. This document details the chemical structure, a proposed synthetic pathway via reductive amination, and methods for its characterization and purification. Furthermore, it explores the compound's physicochemical properties and discusses its potential therapeutic applications based on the known biological activities of structurally related pyridine-containing molecules. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds for drug discovery and development.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of these properties, leading to compounds with a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
This guide focuses on c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, a specific derivative that combines the pyridine moiety with a tolyl group and a methylamine linker. The synthesis, properties, and potential biological activities of this compound are discussed in detail, providing a scientific and logical framework for its further investigation.
Chemical Structure and Properties
The chemical structure and fundamental properties of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride are summarized below.
Chemical Structure
The structure of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is characterized by a central methane carbon atom bonded to a pyridin-3-yl group, a p-tolyl group, a methylamino group, and a hydrogen atom. The dihydrochloride salt form indicates that both the pyridine nitrogen and the methylamino nitrogen are protonated.
Figure 1: Chemical structure of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₃H₁₆Cl₂N₂ | PubChem CID: 46735971 |
| Molecular Weight | 271.18 g/mol | PubChem CID: 46735971 |
| Appearance | Expected to be a solid | General property of hydrochloride salts |
| Solubility | Likely soluble in water and polar organic solvents like methanol and DMSO. | General solubility of hydrochloride salts and related pyridine derivatives.[1] |
| pKa | The pyridinium proton is expected to have a pKa around 5. The ammonium proton will have a pKa around 9-10. | Based on the pKa of pyridine (5.23) and aliphatic amines. |
| Stability | The dihydrochloride salt is expected to be more stable than the free base, particularly towards air oxidation. Should be stored in a cool, dry place. | General stability of amine hydrochlorides.[1] |
Synthesis and Purification
A plausible and efficient synthetic route to obtain c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is through a reductive amination reaction. This multi-step process involves the formation of a ketone intermediate, followed by imine formation and subsequent reduction to the desired amine, and finally, salt formation.
Synthetic Pathway
Figure 2: Proposed synthetic pathway for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride.
Experimental Protocols
The following protocols are adapted from established methods for similar chemical transformations.
This step involves a Friedel-Crafts acylation of toluene with pyridine-3-carbonyl chloride.
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Materials: Pyridine-3-carbonyl chloride hydrochloride, Toluene, Anhydrous Aluminum Chloride (AlCl₃).
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Procedure:
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To a stirred suspension of anhydrous AlCl₃ in dry toluene at 0 °C, add pyridine-3-carbonyl chloride hydrochloride portion-wise.
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Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.
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Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.
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Separate the aqueous layer and neutralize it with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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This step involves the formation of an imine between the ketone and methylamine, followed by in-situ reduction.
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Materials: Pyridin-3-yl(p-tolyl)methanone, Methylamine (solution in a suitable solvent like ethanol or THF), Sodium Borohydride (NaBH₄).
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Procedure:
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Dissolve Pyridin-3-yl(p-tolyl)methanone in a suitable solvent (e.g., methanol).
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Add a solution of methylamine and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by the slow addition of water.
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Remove the solvent under reduced pressure and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
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The final step involves the conversion of the free base to its dihydrochloride salt to improve stability and handling.
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Materials: c-Pyridin-3-yl-c-p-tolyl-methylamine, Hydrochloric acid (solution in diethyl ether or isopropanol).
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Procedure:
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Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
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Slowly add a solution of HCl in the same solvent with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain the final product.
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Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and tolyl rings, a singlet for the benzylic proton, a singlet for the methyl group on the tolyl ring, and signals for the methylamino group. The chemical shifts will be influenced by the protonation state. |
| ¹³C NMR | Resonances for all unique carbon atoms in the pyridine and tolyl rings, the methine carbon, and the methyl carbons. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₃H₁₄N₂). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (broad, due to ammonium salts), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic rings), and C-N stretching. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final compound.
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Column: A reverse-phase C18 column is typically used.
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Mobile Phase: A gradient of water and acetonitrile containing a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to ensure protonation of the analyte.
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Detection: UV detection at a wavelength where the pyridine and tolyl chromophores absorb (e.g., 254 nm).
Potential Therapeutic Applications
While no specific biological activity has been reported for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, the structural motifs present in the molecule suggest several potential therapeutic applications that warrant investigation.
Anticancer Activity
Many pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. The dysregulation of kinases is a common feature of many cancers. The N-aryl-N'-benzylurea scaffold, which shares some structural similarities with the target compound, is a known pharmacophore in several kinase inhibitors. Therefore, it is plausible that c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride could exhibit inhibitory activity against kinases implicated in cancer progression.
Antimicrobial Activity
The pyridine ring is a common feature in many antimicrobial agents. The basic nitrogen atoms in the molecule can interact with microbial cell membranes or essential enzymes, leading to antimicrobial effects. Screening of this compound against a panel of bacterial and fungal strains could reveal potential antimicrobial properties.
Central Nervous System (CNS) Activity
The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs. Depending on the overall physicochemical properties, c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride could be investigated for its potential effects on neurotransmitter systems or as a modulator of CNS targets.
Conclusion
c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is a molecule of interest for medicinal chemists and drug discovery scientists. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and standard methods for its characterization. While specific biological data is currently unavailable, the structural features of the compound suggest promising avenues for investigation, particularly in the areas of oncology and infectious diseases. The protocols and information presented herein are intended to facilitate further research and development of this and related pyridine derivatives as potential therapeutic agents.
References
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PubChem. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. National Center for Biotechnology Information. [Link]. Accessed April 7, 2024.
- Synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives and their biological activities. Der Pharma Chemica. 2015;7(7):138-145.
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Reductive Amination. Organic Chemistry Portal. [Link]. Accessed April 7, 2024.
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]. Accessed April 7, 2024.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
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Angle Bio Pharma. 4-(3-Methylphenyl)amino-3-pyridinesulfonamide. [Link]. Accessed April 7, 2024.
